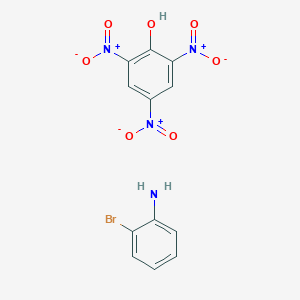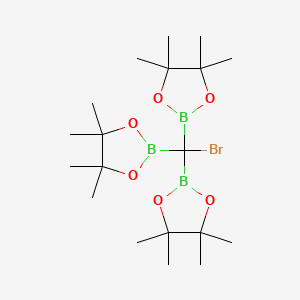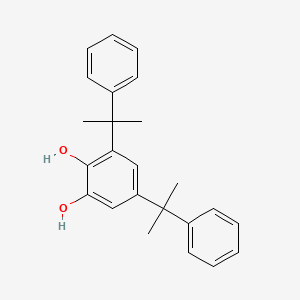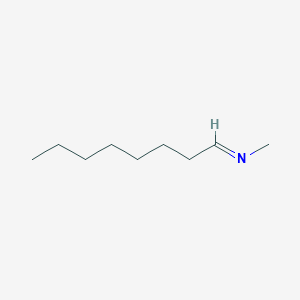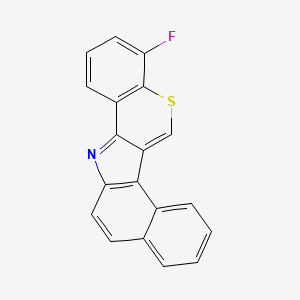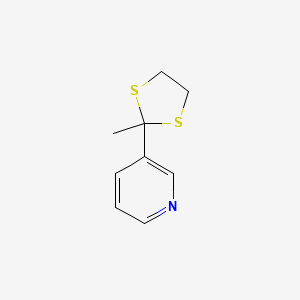
Pyridine, 3-(2-methyl-1,3-dithiolan-2-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine, 3-(2-methyl-1,3-dithiolan-2-yl)-: is a heterocyclic organic compound that features a pyridine ring substituted with a 2-methyl-1,3-dithiolan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 3-(2-methyl-1,3-dithiolan-2-yl)- can be achieved through several methods. One common approach involves the condensation of pyridine derivatives with dithiolane compounds under controlled conditions. For instance, the reaction of 3-bromopyridine with 2-methyl-1,3-dithiolane in the presence of a base such as potassium carbonate can yield the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Pyridine, 3-(2-methyl-1,3-dithiolan-2-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or peracids to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield corresponding thiols.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho and para to the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Alkylated or aminated pyridine derivatives.
Scientific Research Applications
Chemistry: In chemistry, Pyridine, 3-(2-methyl-1,3-dithiolan-2-yl)- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology: The compound has shown potential in biological studies, particularly in the development of enzyme inhibitors and as a ligand in coordination chemistry. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical research .
Medicine: In medicine, derivatives of this compound are being explored for their therapeutic potential. They have been investigated for their antimicrobial, antifungal, and anticancer properties. The presence of the dithiolane ring is believed to enhance the biological activity of these derivatives .
Industry: Industrially, Pyridine, 3-(2-methyl-1,3-dithiolan-2-yl)- is used in the production of agrochemicals, dyes, and polymers. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of Pyridine, 3-(2-methyl-1,3-dithiolan-2-yl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. Additionally, it can act as a ligand, binding to metal ions and forming coordination complexes that can modulate biological pathways .
Comparison with Similar Compounds
Thiazoles: Thiazoles are heterocyclic compounds containing a sulfur and nitrogen atom in the ring.
Thiophenes: Thiophenes are sulfur-containing heterocycles that are structurally similar to thiazoles.
Uniqueness: Pyridine, 3-(2-methyl-1,3-dithiolan-2-yl)- is unique due to the presence of both a pyridine ring and a dithiolane moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential in drug discovery and industrial applications highlight its uniqueness compared to other similar compounds .
Properties
CAS No. |
52155-97-2 |
|---|---|
Molecular Formula |
C9H11NS2 |
Molecular Weight |
197.3 g/mol |
IUPAC Name |
3-(2-methyl-1,3-dithiolan-2-yl)pyridine |
InChI |
InChI=1S/C9H11NS2/c1-9(11-5-6-12-9)8-3-2-4-10-7-8/h2-4,7H,5-6H2,1H3 |
InChI Key |
CABIEQJPGGPJTL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(SCCS1)C2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{4-[(7-Ethoxy-3,7-dimethyloct-2-en-1-yl)oxy]phenyl}ethan-1-one](/img/structure/B14648559.png)
![1-Amino-3-{4-[2-(methylsulfanyl)ethoxy]phenoxy}propan-2-ol](/img/structure/B14648568.png)
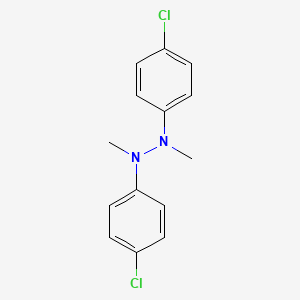

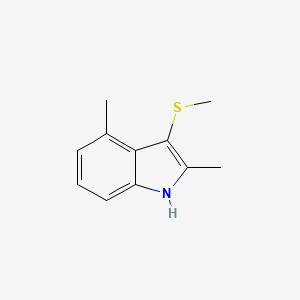
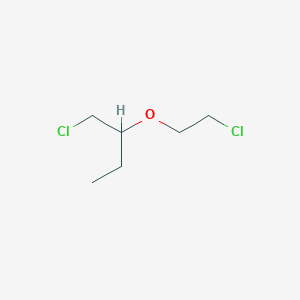
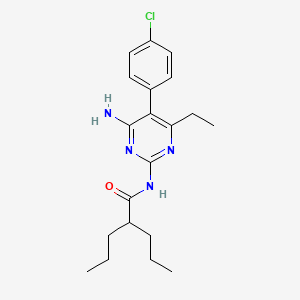
![2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-1-morpholin-4-ylethanone;ethanesulfonic acid](/img/structure/B14648591.png)
![4-[(E)-(1-Oxo-2-phenyl-3H-1lambda~5~-indol-3-ylidene)amino]benzonitrile](/img/structure/B14648592.png)
